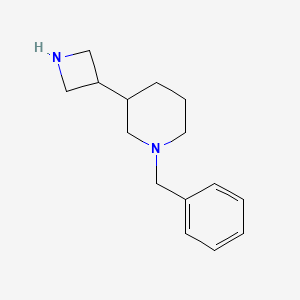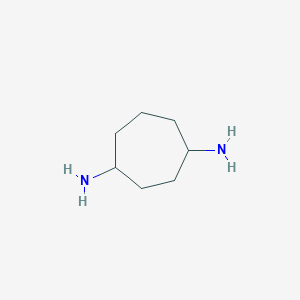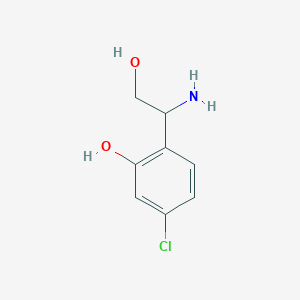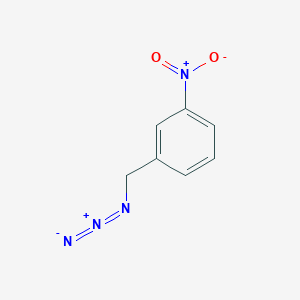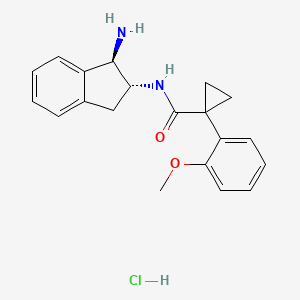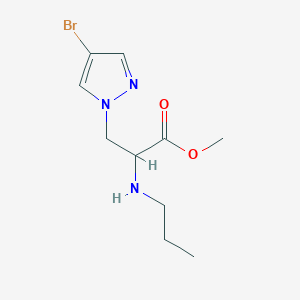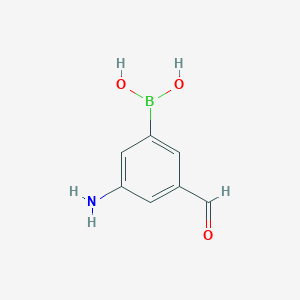
(3-Amino-5-formylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-5-formylphenyl)boronic acid is an organic compound that contains both an amino group and a formyl group attached to a phenyl ring, along with a boronic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Amino-5-formylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production methods for boronic acids often involve hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is rapid and allows for the extensive exploration of organoborane chemistry .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Amino-5-formylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides or other electrophiles can be used in the presence of a base or catalyst.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3-Amino-5-formylphenyl)boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (3-Amino-5-formylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: (3-Amino-5-formylphenyl)boronic acid is unique due to the presence of both an amino group and a formyl group on the phenyl ring, in addition to the boronic acid group. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar
Eigenschaften
Molekularformel |
C7H8BNO3 |
|---|---|
Molekulargewicht |
164.96 g/mol |
IUPAC-Name |
(3-amino-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H,9H2 |
InChI-Schlüssel |
RPRHKKPGYDFYRX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)N)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



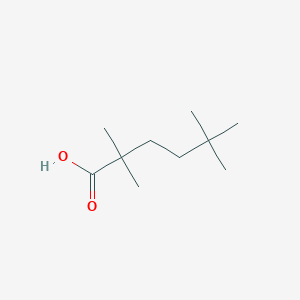

![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)




